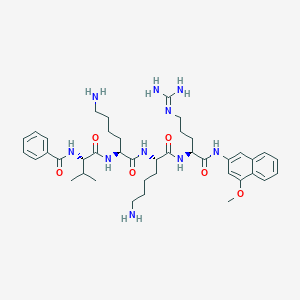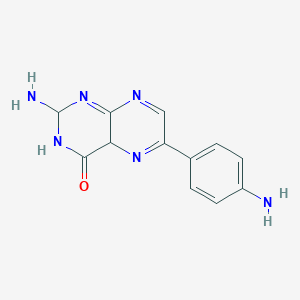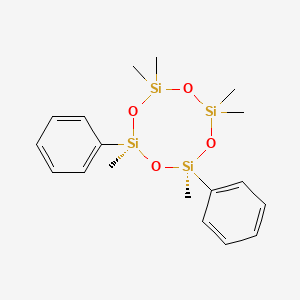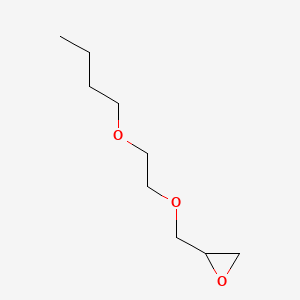
((2-Butoxyethoxy)methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Butoxyethoxy)methyl)oxirane, also known as Polyether ethylene oxide, is a colorless to light yellow liquid with the molecular formula C9H18O3 and a molar mass of 174.23742 g/mol . This compound is known for its solubility in various organic solvents such as alcohol, ester, and ether . It is used in various fields including chemical synthesis, cosmetics, and pharmaceuticals .
Méthodes De Préparation
The preparation of ((2-Butoxyethoxy)methyl)oxirane can be achieved through the esterification of Polyether Glycol (Ethylene Glycol) and Ethylene Oxide . This process involves the reaction of these two compounds under specific conditions to form the desired product. Industrial production methods typically involve large-scale esterification processes with controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
((2-Butoxyethoxy)methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include acids, bases, and catalysts.
Applications De Recherche Scientifique
((2-Butoxyethoxy)methyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a bridging agent, crosslinking agent, and reaction agent in the synthesis of polymer compounds.
Biology: Its solubility and thickening properties make it useful in biological research.
Medicine: It is used as a drug carrier and sustained release agent in pharmaceutical formulations.
Industry: It is used as an emulsifier, surfactant, and viscosity agent in cosmetics.
Mécanisme D'action
The mechanism of action of ((2-Butoxyethoxy)methyl)oxirane involves its interaction with various molecular targets and pathways. For example, in the ring-opening reaction of oxirane by carboxylic acid, the reaction is initiated by a tertiary amine, leading to the formation of β-hydroxypropyl ester . This process involves several stages, including the quaternization of the tertiary amine by activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Comparaison Avec Des Composés Similaires
((2-Butoxyethoxy)methyl)oxirane can be compared with other similar compounds such as:
Methyl Oxirane: Used in the synthesis of block copolymers.
2-Ethylhexanol Oxirane Derivatives: Used in the production of nonionic surfactants.
2-Methyl Oxirane: Known for its polymerization properties. The uniqueness of this compound lies in its specific solubility properties and its applications in various fields such as cosmetics and pharmaceuticals.
Propriétés
Numéro CAS |
13483-47-1 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-(2-butoxyethoxymethyl)oxirane |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-10-5-6-11-7-9-8-12-9/h9H,2-8H2,1H3 |
Clé InChI |
ACBFXJILDVSGGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCC1CO1 |
Numéros CAS associés |
126021-43-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


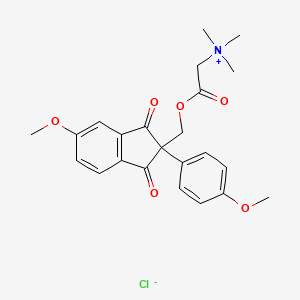
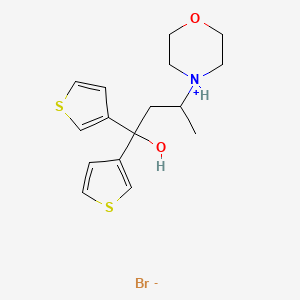
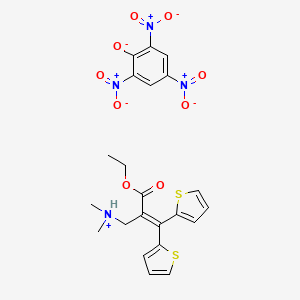
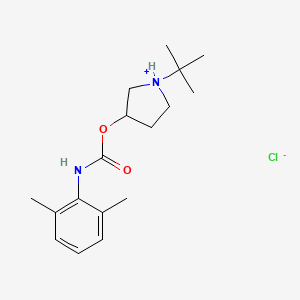

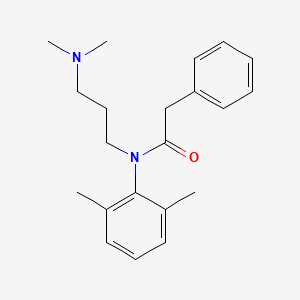
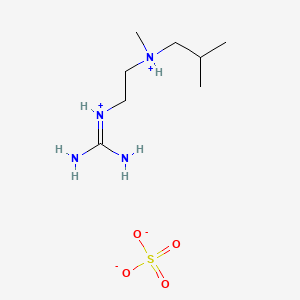
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
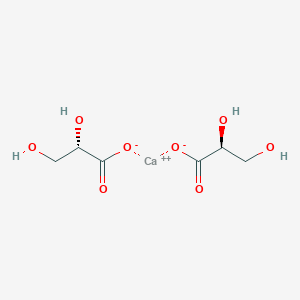
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
